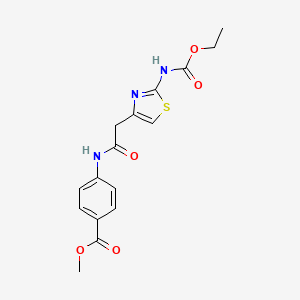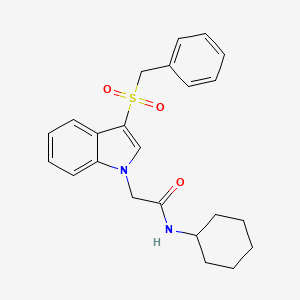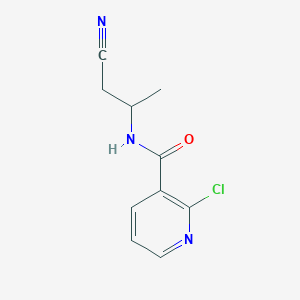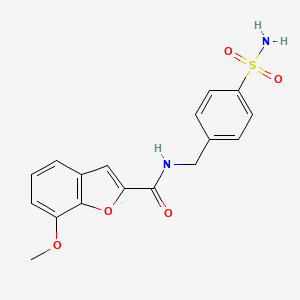![molecular formula C24H26N2O4S2 B2379625 N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 946347-39-3](/img/structure/B2379625.png)
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydroquinoline ring would likely impart some degree of rigidity to the molecule, while the propylsulfonyl and biphenyl-4-sulfonamide groups could potentially participate in various types of intermolecular interactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings and polar functional groups could affect its solubility, melting point, and other physical properties .
Scientific Research Applications
Anticancer Applications
Aromatic sulfonamides containing a condensed piperidine moiety, including derivatives of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide, have shown potential as oxidative stress-inducing anticancer agents. Compounds in this class have been synthesized and tested for their ability to induce oxidative stress and glutathione depletion, exerting cytotoxic effects in various cancer cell lines such as melanoma and leukemia. Among these compounds, certain derivatives exhibited significant cytotoxicity with low effective concentrations (EC50 values) against a variety of cancer types, including leukemia, melanoma, glioblastoma, and liver, breast, and lung cancer cells (Madácsi et al., 2013).
Antimicrobial and Antibacterial Activity
Research on sulfonamides has also highlighted their antimicrobial properties. Studies have explored the antimicrobial and modulating activity of sulfonamide derivatives against both standard and multidrug-resistant strains of bacteria and fungi. For example, 4-(Phenylsulfonyl) morpholine, a compound related to the sulfonamide class, was investigated for its effect against various microorganisms. Although its direct antimicrobial activity was limited, it demonstrated significant modulating activity in combination with other antibiotics, enhancing their effectiveness against resistant strains (Oliveira et al., 2015).
Antioxidant, Antifungal, and Antibacterial Properties
New arylsulfonamide-based quinolines have been synthesized and evaluated for their antioxidant, antifungal, and antibacterial activities. This research emphasizes the potential of sulfonamide derivatives in treating infections and diseases caused by microorganisms. Some compounds displayed significant free radical scavenging activity, as well as considerable antifungal and antibacterial effectiveness against specific strains, showcasing the therapeutic versatility of sulfonamide derivatives (Kumar & Vijayakumar, 2017).
Prodrug Applications
The sulfonamide group has been explored for its potential in prodrug formulations, aiming to enhance the solubility, bioavailability, and targeted delivery of therapeutic agents. Various N-acyl derivatives of model sulfonamides were synthesized and evaluated as potential prodrug forms. These studies provide valuable insights into the chemical modification strategies that can be employed to optimize the pharmacological profiles of sulfonamide-based drugs (Larsen, Bundgaard, & Lee, 1988).
Mechanism of Action
properties
IUPAC Name |
4-phenyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S2/c1-2-17-31(27,28)26-16-6-9-21-18-22(12-15-24(21)26)25-32(29,30)23-13-10-20(11-14-23)19-7-4-3-5-8-19/h3-5,7-8,10-15,18,25H,2,6,9,16-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXRSXSTKKUONB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-5-(4-nitrophenyl)-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2379542.png)


![Tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]-N-methylcarbamate](/img/structure/B2379547.png)
![N-(2-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2379549.png)
![2-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)acetic acid](/img/structure/B2379552.png)
![2-Ethyl-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2379553.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide](/img/structure/B2379557.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)methyl-(thiophen-3-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2379559.png)
![4-(N,N-dimethylsulfamoyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2379560.png)


